2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine
CAS No.: 577967-77-2
Cat. No.: VC11638406
Molecular Formula: C12H8F3NO
Molecular Weight: 239.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577967-77-2 |
|---|---|
| Molecular Formula | C12H8F3NO |
| Molecular Weight | 239.19 g/mol |
| IUPAC Name | 5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17) |
| Standard InChI Key | GWCVSUAYFBNMHX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular structure of 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine is defined by the pyridine core substituted at positions 2 and 5. The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one, reflecting the ketone tautomer of the hydroxylated pyridine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 577967-77-2 | |
| Molecular Formula | C₁₂H₈F₃NO | |
| Molecular Weight | 239.19 g/mol | |
| SMILES | C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F | |
| InChI Key | GWCVSUAYFBNMHX-UHFFFAOYSA-N | |
| PubChem CID | 16640951 |
The presence of the trifluoromethyl group (-CF₃) enhances the compound’s lipophilicity and metabolic stability, traits often exploited in drug design. The hydroxyl group at position 2 allows for keto-enol tautomerism, influencing its reactivity in substitution and coordination reactions .
Synthetic Pathways and Methodological Considerations
While no direct synthesis route for 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine is documented in the provided sources, analogous methods for substituted pyridines offer insights. A plausible approach involves:
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 5-bromo-2-hydroxypyridine and 4-(trifluoromethyl)phenylboronic acid could yield the target compound. This method is widely used for introducing aryl groups to pyridine rings. Reaction conditions typically involve a Pd(PPh₃)₄ catalyst, a base such as Na₂CO₃, and a solvent mixture of dioxane/water at 80–100°C.
Challenges in Isomer Separation
Similar to the nitration process for 2-hydroxy-5-nitropyridine , side products may arise during synthesis. Acid concentration adjustments and selective crystallization could isolate the desired isomer, leveraging differences in solubility .
Physicochemical Properties
Experimental data for 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine remains sparse, but comparisons to structurally related compounds provide estimates:
The trifluoromethyl group’s electron-withdrawing nature likely reduces the compound’s basicity compared to unsubstituted 2-hydroxypyridine. The hydroxyl group’s pKa is anticipated to be lower than that of phenol (≈10) due to the pyridine ring’s electron-deficient nature .
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